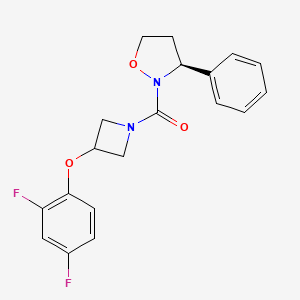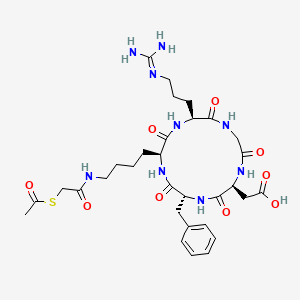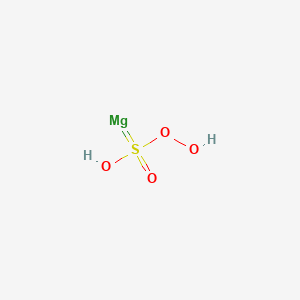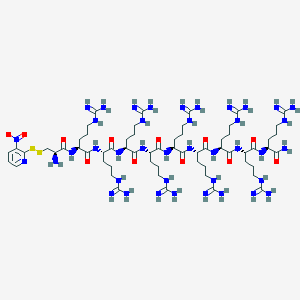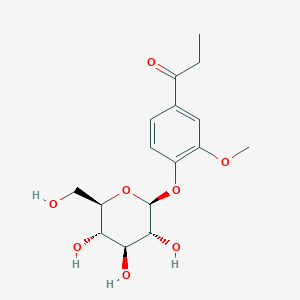![molecular formula C24H24N8O2 B15139222 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3), making it a promising candidate for the treatment of acute myeloid leukemia (AML) .
Méthodes De Préparation
The synthesis of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from FN-1501. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the 6-phenoxypyrimidin-4-yl moiety.
Amination: The pyrimidine core is then subjected to amination to introduce the amino group.
Coupling with piperazine: The intermediate is then coupled with 4-piperazin-1-ylphenyl to form the desired compound.
Final modifications: Additional steps may be required to introduce the carboxamide group and finalize the structure .
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using appropriate nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines .
Applications De Recherche Scientifique
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in the study of FLT3 inhibitors and their synthesis.
Biology: The compound is studied for its effects on cellular processes, particularly in FLT3-mutation driven cells.
Medicine: It shows potential as a therapeutic agent for AML, especially in cases with dual FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.
Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing .
Mécanisme D'action
The compound exerts its effects by inhibiting FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By binding to the FLT3 receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in FLT3-mutation driven cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other FLT3 inhibitors such as:
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A potent FLT3 inhibitor with activity against FLT3-ITD and FLT3-TKD mutations.
Quizartinib: Known for its selective inhibition of FLT3-ITD.
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is unique due to its high inhibitory activity against multiple FLT3 mutations and its favorable pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C24H24N8O2 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30) |
Clé InChI |
RSZBDSJQRIEBFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


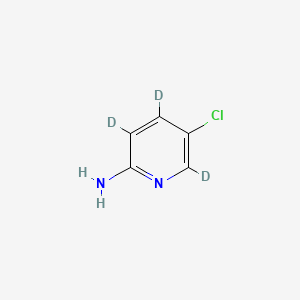
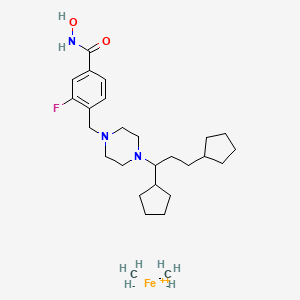
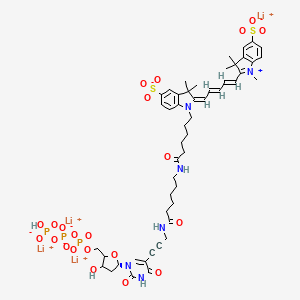

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)

